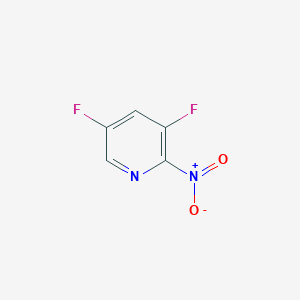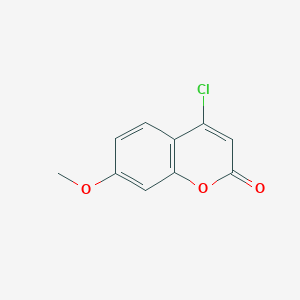
3,5-Difluoro-2-nitropyridine
Overview
Description
3,5-Difluoro-2-nitropyridine (3,5-DFNP) is a synthetically produced organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, odorless, and tasteless crystalline solid at room temperature, with a molecular weight of 189.05 g/mol. This compound has been studied for its potential use in drug synthesis, as a reactant in catalytic reactions, and as a reagent in various laboratory experiments.
Scientific Research Applications
Molecular Structure Analysis
3,5-Difluoro-4-nitropyridine N-oxide, a compound related to 3,5-Difluoro-2-nitropyridine, exhibits interesting structural properties, such as a twisted molecule around the C-NO2 bond. These structural features are important for understanding the chemical behavior and potential applications of similar compounds like this compound (Batsanov, 2000).
Synthesis and Chemical Transformations
- The synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines, which can be considered derivatives of this compound, demonstrates the compound's versatility in creating various chemical structures, potentially expanding its applicability in different scientific fields (Hand & Baker, 1989).
- The development of a metal-free synthesis method for 2-alkenyl/alkynyl-5-nitropyridines showcases innovative approaches to manipulate the compound for specific research purposes (Le, Asahara, & Nishiwaki, 2015).
Molecular Devices and Nano-Actuators
The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, structurally related to this compound, has been shown to function as a molecular diode with charge-induced conformational switching. This demonstrates potential applications in nanotechnology, particularly as a memory device or nano-actuator (Derosa, Guda, & Seminario, 2003).
Safety and Hazards
The safety information for 3,5-Difluoro-2-nitropyridine indicates that it is dangerous. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Fluoropyridines, including 3,5-Difluoro-2-nitropyridine, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem . Future directions may include the development of new synthetic methods and the exploration of their potential applications in various fields such as agriculture, pharmaceuticals, and radiotherapy .
Mechanism of Action
Target of Action
3,5-Difluoro-2-nitropyridine is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles . It is primarily used in the synthesis of fluorinated pyridines , which are of interest due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction . The nitro group in the compound can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of fluorinated pyridines . These compounds have potential applications in various biological fields, including as potential imaging agents . Additionally, the compound can be used to synthesize a series of 2-substituted-5-nitro-pyridines .
Result of Action
The result of the action of this compound is the formation of various fluorinated pyridines . These compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The compound’s action also results in the synthesis of a series of 2-substituted-5-nitro-pyridines .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-2-nitropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, the compound can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The interactions between this compound and biomolecules are primarily driven by its electron-withdrawing fluorine atoms, which can alter the enzyme’s active site and affect its catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling proteins, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s fluorine atoms play a critical role in these interactions by forming strong hydrogen bonds and electrostatic interactions with target molecules. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant changes in cellular and physiological responses. High doses of this compound can result in toxic effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolic intermediates, leading to changes in overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, this compound may accumulate in the cytoplasm or nucleus, where it can interact with target molecules and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
Properties
IUPAC Name |
3,5-difluoro-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMBOZBJKBSSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)
![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)
![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)
![4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033513.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033516.png)
![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)
![4-Chloro-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033519.png)
![3-(3-chlorobenzyl)-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)
![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)
![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033523.png)
![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)
